3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid is a complex organic compound featuring a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid typically involves multiple steps. One common approach is the Pd-catalyzed arylation to set the benzo[d][1,3]dioxole framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity . Another method involves the direct synthesis from salicylic acids and acetylenic esters, mediated by CuI and NaHCO3 in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: A simpler compound with similar structural features.
Benzylisoquinoline Alkaloids: Compounds such as aporphines and coptisines that share the benzo[d][1,3]dioxole moiety.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, distinguishing it from simpler analogues.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c20-16(12-6-7-13-14(8-12)26-10-25-13)15(17(21)22)19-18(23)24-9-11-4-2-1-3-5-11/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFXRWNRHDASFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535082 |
Source
|
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88282-10-4 |
Source
|
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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